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1-(1-Amino-2-methylbutan-2-YL)-2-methylcyclopentan-1-OL

Catalog No.
S15865144
CAS No.
M.F
C11H23NO
M. Wt
185.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Amino-2-methylbutan-2-YL)-2-methylcyclopentan...

Product Name

1-(1-Amino-2-methylbutan-2-YL)-2-methylcyclopentan-1-OL

IUPAC Name

1-(1-amino-2-methylbutan-2-yl)-2-methylcyclopentan-1-ol

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

InChI

InChI=1S/C11H23NO/c1-4-10(3,8-12)11(13)7-5-6-9(11)2/h9,13H,4-8,12H2,1-3H3

InChI Key

ZCIDAKQYQMFOEB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C1(CCCC1C)O

1-(1-Amino-2-methylbutan-2-yl)-2-methylcyclopentan-1-ol is a chemical compound with the molecular formula C11H23NOC_{11}H_{23}NO and a molecular weight of 185.31 g/mol. This compound features a cyclopentanol structure with an amino group attached to a branched alkyl chain. Its systematic name reflects its complex structure, which includes a cyclopentanol ring and an amino substituent. The compound is identified by the CAS number 1558995-00-8, indicating its unique chemical identity in chemical databases.

The reactivity of 1-(1-Amino-2-methylbutan-2-yl)-2-methylcyclopentan-1-ol can be explored through various organic reactions typical for alcohols and amines. It may undergo:

  • Nucleophilic substitutions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
  • Dehydration reactions: Under acidic conditions, this compound may lose water to form an alkene.
  • Oxidation reactions: The alcohol functional group can be oxidized to form ketones or aldehydes depending on the reaction conditions.

Synthesis of 1-(1-Amino-2-methylbutan-2-yl)-2-methylcyclopentan-1-ol can be approached through several methods:

  • Starting from cyclopentanone: A synthetic route may involve the reduction of cyclopentanone followed by the introduction of the amino group via reductive amination.
  • Using amino alcohols: Another method could involve the reaction of a suitable amino alcohol with a cyclopentyl halide in the presence of a base to facilitate substitution.

These methods highlight the versatility in synthesizing this compound through various organic chemistry techniques.

This compound's unique structure suggests potential applications in:

  • Pharmaceuticals: As a building block for drug synthesis or as a potential active pharmaceutical ingredient due to its biological properties.
  • Chemical intermediates: It may serve as an intermediate in synthesizing other complex organic molecules in medicinal chemistry.

Several compounds share structural similarities with 1-(1-Amino-2-methylbutan-2-yl)-2-methylcyclopentan-1-ol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Amino-3-methylbutan-2-olC₅H₁₃NOSimpler structure with fewer carbons
2-MethylcyclopentanolC₆H₁₂OLacks the amino group, focusing solely on alcohol functionality
3-AminobutanolC₄H₉NOA straight-chain analogue that exhibits different reactivity

The uniqueness of 1-(1-Amino-2-methylbutan-2-yl)-2-methylcyclopentan-1-ol lies in its combination of both an amino group and a cyclic alcohol structure, which may impart distinct physical and chemical properties compared to its linear counterparts and other cyclic structures.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

185.177964357 g/mol

Monoisotopic Mass

185.177964357 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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